molecular formula C18H15F3N4O B1401839 4-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidin-2-ol CAS No. 1311279-04-5

4-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidin-2-ol

Cat. No. B1401839
M. Wt: 360.3 g/mol
InChI Key: HARHPEWWQSLQCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidin-2-ol is a compound that belongs to the class of pyrimidine derivatives. It is a potent and selective inhibitor of the protein kinase BRAF, which is involved in the MAPK/ERK signaling pathway. This pathway is frequently activated in cancer cells, leading to uncontrolled cell growth and proliferation. Therefore, the inhibition of BRAF has emerged as a promising strategy for the treatment of cancer.

Scientific Research Applications

Nonlinear Optical (NLO) Applications

Research has shown that derivatives of pyrimidine, such as thiopyrimidine derivatives, exhibit promising applications in nonlinear optics (NLO) due to their significant NLO properties. These derivatives have been studied for their potential in optoelectronic high-tech applications, indicating the considerable NLO character of these molecules, especially recommended for use in optoelectronics (Hussain et al., 2020).

Anticancer Applications

Pyrimidine derivatives have also been investigated for their anticancer properties. Novel pyrazolopyrimidines derivatives, for instance, have been synthesized and evaluated for their anticancer activities. These compounds have shown promising results in inhibiting cancer cell growth, suggesting a potential therapeutic role in cancer treatment (Rahmouni et al., 2016).

Antimicrobial and Antitumor Activities

Some pyrazolopyridine derivatives, related structurally to the compound of interest, have been studied for their antioxidant, antitumor, and antimicrobial activities. These compounds have demonstrated significant effects against various bacterial and fungal strains, as well as against liver and breast cancer cell lines (El‐Borai et al., 2013).

Antioxidant Properties

Research into 6-substituted-2,4-dimethyl-3-pyridinols, a class related to the compound of interest, has revealed interesting antioxidant properties. These studies have focused on the synthesis and reactivity of such compounds, showcasing their role as effective chain-breaking antioxidants in various applications (Wijtmans et al., 2004).

Advanced Material Science Applications

The compound and its derivatives have found applications in advanced material science, particularly in the development of novel colorimetric pH sensors and logic gates. This is attributed to their unique photophysical properties and the ability to undergo protonation at specific sites, causing dramatic color changes that are useful in sensor applications (Yan et al., 2017).

properties

IUPAC Name

6-[3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4O/c1-25(2)16-10-13(18(19,20)21)9-15(23-16)12-5-3-4-11(8-12)14-6-7-22-17(26)24-14/h3-10H,1-2H3,(H,22,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HARHPEWWQSLQCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC(=N1)C2=CC=CC(=C2)C3=CC=NC(=O)N3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidin-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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